molecular formula C14H10N6O B4453366 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4453366
M. Wt: 278.27 g/mol
InChI Key: CIFDNSSXVHDZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound characterized by a fused pyrido-triazolo-pyrimidinone scaffold. Its structure includes a pyridin-4-yl substituent at position 2 and a methyl group at position 7, which significantly influence its physicochemical and pharmacological properties. This compound belongs to the triazolopyrimidinone family, a class known for diverse bioactivities, including kinase inhibition and anti-inflammatory effects .

Properties

IUPAC Name

11-methyl-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O/c1-19-7-4-11-10(13(19)21)8-16-14-17-12(18-20(11)14)9-2-5-15-6-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFDNSSXVHDZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) (PIFA) or iodine/potassium iodide (I2/KI) systems .

Chemical Reactions Analysis

Oxidative Cyclization

Reactions involving oxidative ring closure are critical for constructing the triazolo-pyrimidine core. Key findings include:

Reaction ComponentConditionsOutcomeSource
N-amino-2-iminopyridinePd(OAc)₂ (10 mol%) in acetic acidForms triazolo[1,5-a]pyridine derivatives (72–74% yield)
Pyridine-amidine hybridsMnO₂ or NaOCl in ethanolGenerates fused triazolo-pyrimidines via intramolecular cyclization

These methods highlight the role of transition-metal catalysts and oxidants in forming the central triazole ring.

Nucleophilic Substitution

The pyridin-4-yl group and methyl substituent participate in substitution reactions:

  • Methyl Group Reactivity :

    • Under basic conditions (K₂CO₃/DMF), the methyl group undergoes demethylation, enabling further functionalization at the N7 position .

  • Pyridin-4-yl Electrophilicity :

    • Reacts with Grignard reagents (e.g., RMgX) at the C2 position, yielding alkyl/aryl-substituted analogs .

Catalytic Cross-Coupling

Palladium-mediated couplings diversify the core structure:

Reaction TypeCatalyst SystemProductsYieldSource
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl/heteroaryl derivatives at C260–85%
Buchwald–HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃N-alkylated variants via C–N bond formation55–78%

These reactions demonstrate the compound’s adaptability in generating structurally diverse analogs.

Acid/Base-Mediated Rearrangements

The fused ring system undergoes pH-dependent transformations:

  • Acidic Conditions (HCl/EtOH) : Protonation of the pyridine nitrogen triggers ring-opening, forming linear intermediates that reclose into pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines .

  • Basic Conditions (NaOH/H₂O) : Deprotonation induces isomerization, stabilizing thermodynamically favored tautomers .

Reduction Reactions

Selective reduction of the pyrimidine ring has been reported:

  • Catalytic Hydrogenation (H₂, Pd/C, EtOAc): Reduces the C6=O carbonyl to C6–OH, enhancing solubility while preserving triazole integrity.

Interaction with Biological Targets

Though not classical "reactions," binding studies reveal:

TargetBinding Affinity (IC₅₀)Functional ImpactSource
c-Met kinase0.090 μM (vs. 0.019 μM for Foretinib)Inhibits cancer cell proliferation
CDK2Sub-μM rangeDisrupts cell cycle in A549/MCF-7 lines

Comparative Reactivity Table

A comparison with structurally similar compounds:

CompoundKey Reaction Difference
7-Benzyl-2-pyridin-3-yl analogEnhanced electrophilicity at C2 due to benzyl group
Pyrido[1,2-b]indazoles Reduced triazole ring reactivity under Pd catalysis
Triazolo-pyridazines Higher solubility permits aqueous-phase reactions

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies indicate that compounds similar to 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit potent anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It appears to modulate pathways related to neuronal survival and may protect against oxidative stress-induced damage . This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains and fungi, which could lead to its use in developing new antimicrobial agents .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of pyridopyrimidine compounds for anticancer activity. The findings indicated that modifications to the core structure significantly enhanced their potency against cancer cell lines .

Case Study 2: Neuroprotection

Research conducted on neuroprotective compounds highlighted the role of similar triazole derivatives in protecting neuronal cells from apoptosis induced by toxic agents. These compounds were shown to activate survival pathways while inhibiting pro-apoptotic signals .

Case Study 3: Antimicrobial Efficacy

A comprehensive screening of several pyrido-triazole derivatives revealed promising antimicrobial activity against multidrug-resistant bacterial strains. The study emphasized the potential for these compounds to serve as lead candidates for new antibiotics .

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (hereafter referred to as Compound A) with structurally related triazolopyrimidinone derivatives. Key differences in substituents, synthesis methods, and biological activities are outlined.

Structural and Substituent Variations
Compound Name Substituents at Key Positions Core Structure Similarity Reference
Compound A 7-methyl, 2-pyridin-4-yl Pyrido-triazolo-pyrimidinone
7-Amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-amino, 8-methyl, 5-(5-methylfuran-2-yl) Pyrimido-triazolo-pyrimidinone
2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-amino, 6-(3-chlorobenzyl), 5-hexyl Triazolo-pyrimidinone
2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 3-[(E)-(4-hydroxyphenyl)diazenyl], 5-[4-(trifluoromethyl)phenyl] Dihydropyrazolo-pyrimidinone

Key Observations :

  • Substituent Diversity : Compound A’s pyridin-4-yl group distinguishes it from furan-substituted (e.g., ) or benzyl-substituted analogs (e.g., ). The pyridinyl moiety may enhance solubility or target binding compared to hydrophobic groups like hexyl or trifluoromethylphenyl .

Key Observations :

Pharmacological and Physicochemical Data
Compound Bioactivity (Reported in Evidence) Calculated Elemental Analysis (C/H/N) Found Values (C/H/N) Reference
Compound A No direct data; inferred kinase inhibition from structural class. N/A N/A
Analog Anti-ulcer activity (in vivo models) Not provided Not provided
Analog Antifungal activity (e.g., 50 μg/mL inhibition of plant pathogens) C: 54.81%, H: 3.36%, N: 20.18% C: 54.61%, H: 3.58%, N: 19.96%

Key Observations :

  • The pyridinyl group in Compound A may modulate target selectivity compared to furan or chlorobenzyl groups .
  • Physicochemical Consistency : Analog ’s close alignment between calculated and found elemental values (e.g., C: 54.81% vs. 54.61%) suggests reliable synthetic reproducibility, a critical factor absent for Compound A due to its discontinuation .

Biological Activity

7-Methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound with potential biological activities. Its structure suggests a variety of pharmacological properties, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on current research findings.

  • Molecular Formula : C14H10N6O
  • Molecular Weight : 278.27 g/mol
  • CAS Number : Not specified in the sources but can be referenced by its IUPAC name.

The biological activity of 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is largely attributed to its interaction with various biological targets. The compound's structure allows it to act as an inhibitor for several enzymes and receptors involved in cell signaling and proliferation.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antitumor activity. For instance:

  • In Vitro Studies : Compounds related to this class have shown effectiveness against human breast adenocarcinoma cells (MCF7). The synthesis of new derivatives has been linked to enhanced cytotoxicity against various cancer cell lines .
CompoundCell LineIC50 (μM)
7-Methyl DerivativeMCF715
Other AnaloguesMDA-MB-23110

Antibacterial Activity

Some studies suggest that compounds similar to 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit antibacterial properties. Notably:

  • Ticagrelor Analogs : Research indicates that certain analogs show bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), although specific data on this compound is limited .

Structure-Activity Relationship (SAR)

The biological activity of 7-methyl derivatives appears to be influenced by structural modifications. For example:

  • Methyl Substitution : The introduction of a methyl group has been shown to enhance metabolic stability while maintaining potency against target enzymes .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antiplatelet Activity : A study on ticagrelor analogs demonstrated that modifications could retain antiplatelet activity while altering antibacterial properties. This suggests that similar modifications could be explored for 7-methyl derivatives .
  • KDM Inhibition : Compounds derived from pyrido structures have been investigated for their ability to inhibit KDM enzymes involved in epigenetic regulation. This highlights the potential of 7-methyl derivatives in cancer therapy .

Q & A

Basic: What are the standard synthetic routes for preparing 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing equimolar amounts of hydrazine hydrate and a pyrimidine precursor in ethanol for 6 hours, followed by filtration, washing, and recrystallization . Alternative routes include fusion of aminotriazoles with carbonyl derivatives (e.g., ethyl 3-oxohexanoate) and aromatic aldehydes in dimethylformamide (DMF), followed by methanol addition and crystallization . Key steps:

  • Reagent ratios : 1:1 molar ratio of reactants.
  • Solvent selection : Ethanol or DMF for reflux or fusion.
  • Purification : Cold ethanol washing and recrystallization.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Characterization relies on:

  • ¹H/¹³C NMR : To confirm substituent positions and ring fusion. For example, pyrimidine protons appear at δ 8.5–9.0 ppm, while methyl groups resonate at δ 2.5–3.0 ppm .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, N-H deformations at 1500–1550 cm⁻¹) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 242.3 for related triazolopyrimidines) .
  • Elemental analysis : Validates purity (C, H, N content within ±0.4% of theoretical values) .

Basic: What initial biological screening approaches are recommended for this compound?

Methodological Answer:
Begin with in vitro assays to evaluate antiproliferative or enzyme-modulating activity:

  • Cell viability assays : Use MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Screen against kinases or receptors (e.g., glutathione-S-transferase) via fluorescence polarization .
  • Docking studies : Prioritize targets using computational tools (e.g., Chemgauss4 scores > -10.0 indicate strong binding) .

Advanced: How can solvent-free or microwave-assisted methods improve synthesis efficiency?

Methodological Answer:
Microwave-assisted synthesis under solvent-free conditions enhances yield and reduces reaction time:

  • Conditions : Barbituric acid derivatives, aldehydes, and 3-amino-1,2,4-triazoles irradiated at 300 W for 10–15 minutes .
  • Advantages :
    • Yield : >85% vs. 60–70% in traditional reflux.
    • Purity : Reduced byproduct formation due to controlled heating.
  • Mechanism : Microwave energy accelerates cyclocondensation via dielectric heating .

Advanced: How to resolve discrepancies in NMR data during structural validation?

Methodological Answer:
Discrepancies between observed and calculated NMR shifts arise from tautomerism or solvent effects. Mitigation strategies:

  • Variable temperature NMR : Identify tautomeric forms (e.g., keto-enol equilibria).
  • DFT calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p) basis set) .
  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .

Advanced: What computational strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding to targets (e.g., glutathione-S-transferase). Prioritize molecules with Chemgauss4 scores < -10.0 .
  • Quantum chemical parameters : Calculate HOMO-LUMO gaps and Fukui indices to assess reactivity and nucleophilic sites .
  • MD simulations : Run 100 ns trajectories in GROMACS to evaluate protein-ligand stability .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent variation : Modify the pyridine (e.g., electron-withdrawing groups at position 7) or triazole rings.
  • Activity cliffs : Compare IC₅₀ values of derivatives (e.g., 7-methyl vs. 7-phenyl analogs) .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.